

# Application Note: Determination of Quinine Sulfate in Biological Fluids

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## Compound of Interest

Compound Name: Quinine sulfate

Cat. No.: B3057222

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Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the quantitative analysis of **quinine sulfate** in various biological fluids, including plasma, serum, urine, and saliva. The methodologies described are based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offering high sensitivity and specificity for pharmacokinetic and toxicological studies.

## Analysis of Quinine in Plasma and Serum

The determination of quinine in plasma and serum is crucial for monitoring therapeutic drug levels and assessing patient compliance. Several methods have been developed, with HPLC coupled with fluorescence or UV detection being a common and reliable approach.

## Experimental Protocol: HPLC with Fluorescence Detection

This protocol is adapted from a method developed for the analysis of quinine in plasma.<sup>[1][2]</sup>

### 1.1.1. Sample Preparation: Liquid-Liquid Extraction

- To 250 µL of plasma or serum in a glass tube, add a known concentration of an internal standard (e.g., quinidine).<sup>[2]</sup>

- Add 1 mL of 1 M NaOH and vortex for 5 seconds.[2]
- Add 5 mL of chloroform and extract by mechanical tumbling for 30 minutes.[2]
- Centrifuge the mixture at 1000 x g for 30 minutes.[2]
- Transfer the organic (chloroform) phase to a clean tube and evaporate to dryness at 37°C.[2]
- Reconstitute the residue in 100 µL of methanol.[2]
- Inject 20 µL of the reconstituted sample into the HPLC system.[2]

#### 1.1.2. Chromatographic Conditions

- Column: Reversed-phase C18 column (e.g., Z-module C18).[1]
- Mobile Phase: Isocratic mixture of 0.05 M ammonium formate and acetonitrile (93.5:6.5, v/v), adjusted to pH 2.0 with ortho-phosphoric acid.[1]
- Flow Rate: 4 mL/min.[2]
- Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm.[1]

## Experimental Protocol: HPLC with Protein Precipitation

This simplified method is suitable for rapid analysis of quinine in plasma.[3][4]

#### 1.2.1. Sample Preparation: Protein Precipitation

- To 200 µL of plasma sample, add 400 µL of an internal standard solution (e.g., cinchocaine 30 µg/mL in methanol).[3][4]
- Vortex the mixture briefly to precipitate proteins.
- Centrifuge to obtain a clear supernatant.
- Inject the clear supernatant directly onto the HPLC column.[3][4]

#### 1.2.2. Chromatographic Conditions

- Column: Reversed-phase C18 column (e.g., 5  $\mu$ m ODS Hypersil).[3][4]
- Mobile Phase: Isocratic mixture of acetonitrile and aqueous phosphate buffer pH 2 (50:50, v/v) containing 25 mM sodium dodecyl sulfate and 3 mM tetrabutylammonium bromide.[3][4]
- Flow Rate: 0.5 mL/min.[3][4]
- Detection: Fluorescence detector with excitation at 350 nm and emission at 450 nm.[3][4]

## Quantitative Data Summary for Plasma/Serum Analysis

Parameter	HPLC with Fluorescence Detection	HPLC with Protein Precipitation
Linearity Range	0 - 7,000 ng/mL[1]	Not explicitly stated, but method is sensitive.
Limit of Quantitation (LOQ)	4 ng/mL[1]	18 ng/mL (as Limit of Detection)[3][4]
Inter-assay Reproducibility (CV%)	0.3% - 6.8%[1]	< 10%[3][4]
Recovery	76%[1]	Not applicable (direct injection).

## Analysis of Quinine in Urine

Urine analysis provides insights into the excretion profile of quinine and its metabolites. UPLC-MS/MS offers a rapid and sensitive method for this purpose.

## Experimental Protocol: UPLC-MS/MS with "Dilute-and-Shoot"

This method is designed for the rapid quantification of quinine and its major metabolite, (3S)-3-hydroxyquinine, in urine with minimal sample preparation.[5][6]

### 2.1.1. Sample Preparation: Dilution

- Dilute the urine sample with the initial mobile phase. (Specific dilution factor to be optimized based on expected concentrations).
- Vortex the diluted sample.
- Inject the diluted sample directly into the UPLC-MS/MS system.

#### 2.1.2. Chromatographic and Mass Spectrometric Conditions

- Column: Acquity BEH C18 column (50mm x 2.1mm ID, 1.7 $\mu$ m).[5][6]
- Mobile Phase: Gradient elution with 10mM ammonium bicarbonate (pH 10) and methanol.[5][6]
- Flow Rate: 0.6 mL/min.[5][6]
- Total Cycle Time: 2.5 minutes.[5][6]
- Detection: Tandem mass spectrometry (specific transitions for quinine and its metabolites to be monitored).

### Quantitative Data Summary for Urine Analysis

Parameter	UPLC-MS/MS "Dilute-and-Shoot"
Linearity Range	1.00 - 20.00 ng/mL[5][6]
Intra- and Inter-batch Precision (CV%)	Within $\pm$ 10%[5][6]
Accuracy	90-110%[5][6]

### Analysis of Quinine in Saliva

Saliva can be a non-invasive alternative to blood for therapeutic drug monitoring. Studies have shown a significant correlation between plasma and saliva concentrations of quinine.[7]

### Experimental Protocol: HPLC

The analysis of quinine in saliva can be performed using an ion-pair reverse-phase HPLC method.[7] While the specific extraction details are not fully elaborated in the cited abstract, a

general liquid-liquid extraction protocol similar to that for plasma can be adapted.

### 3.1.1. Sample Preparation (General Protocol)

- Collect saliva samples and centrifuge to remove debris.
- Perform a liquid-liquid extraction similar to the plasma protocol (Section 1.1.1), adjusting volumes as necessary for the smaller sample size.

### 3.1.2. Chromatographic Conditions

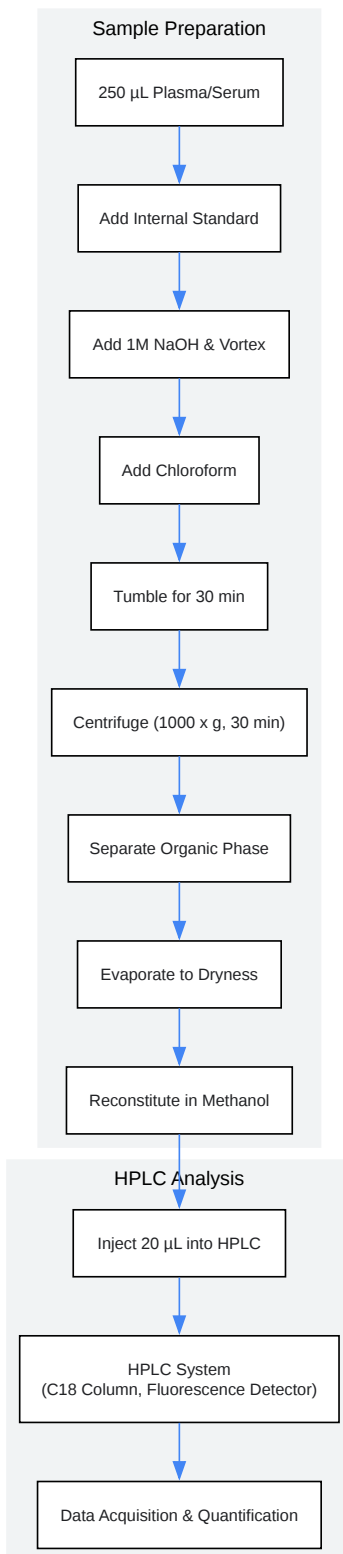
- Method: Ion-pair reverse-phase HPLC.[\[7\]](#)
- (Further details on the specific column, mobile phase, and detector settings would need to be optimized based on available instrumentation and literature.)

## Pharmacokinetic Correlation

A study has shown a significant correlation between plasma and saliva concentrations of quinine ( $r = 0.93$ ), with a mean saliva/plasma concentration ratio of  $0.24 \pm 0.02$ .[\[7\]](#) The elimination half-life derived from saliva levels ( $11.8 \pm 2.9$  h) was comparable to that from plasma levels ( $12.9 \pm 2.3$  h).[\[7\]](#)

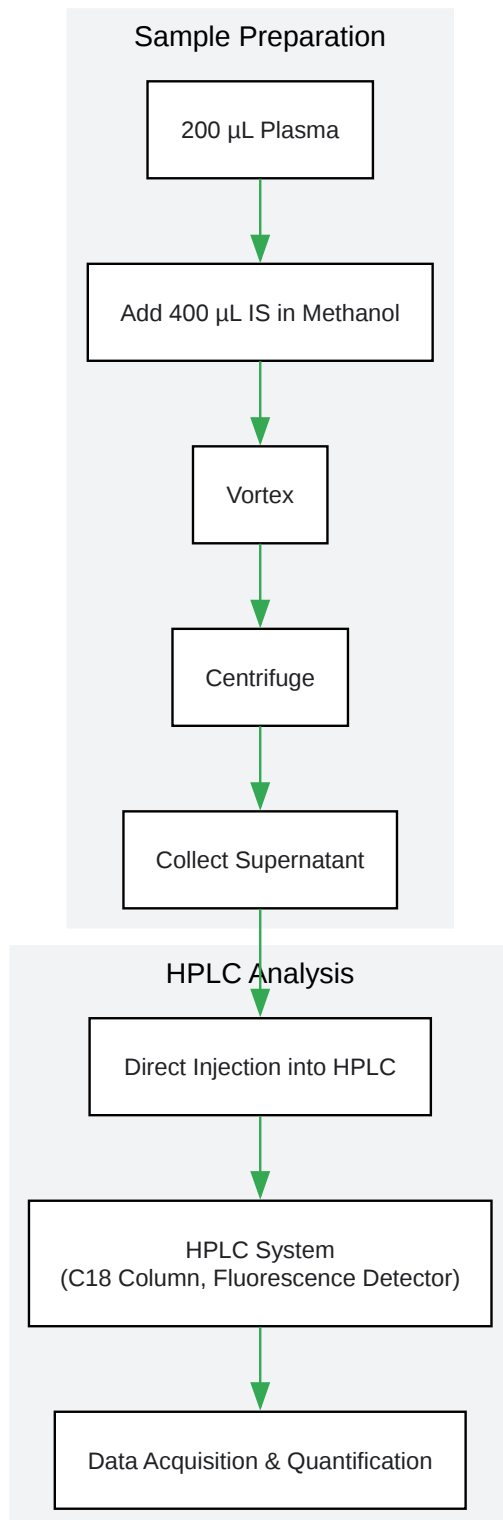
## Visualized Experimental Workflows

## Workflow for Quinine Analysis in Plasma/Serum by LLE-HPLC

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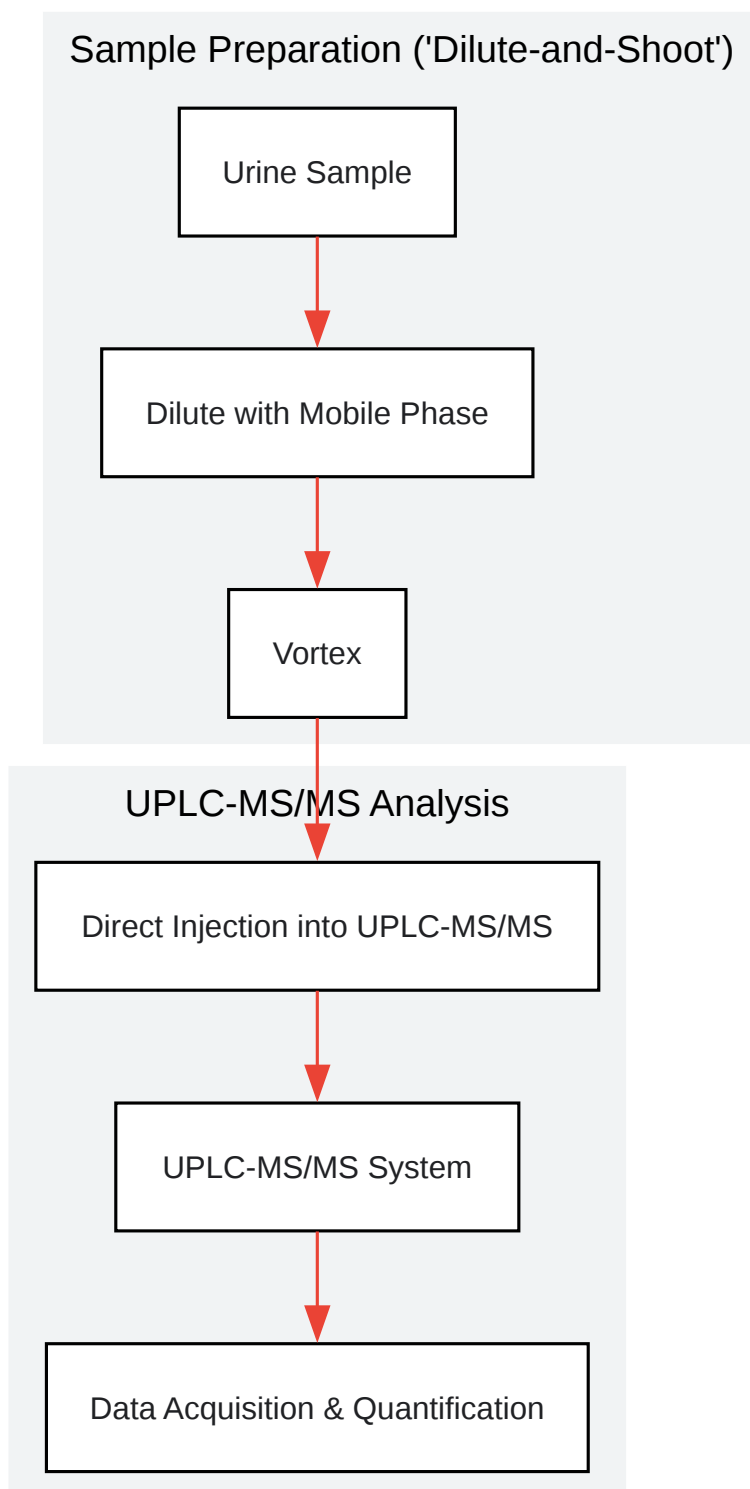
Caption: Liquid-Liquid Extraction Workflow for HPLC Analysis.

## Workflow for Quinine Analysis in Plasma by Protein Precipitation

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Caption: Protein Precipitation Workflow for HPLC Analysis.

## Workflow for Quinine Analysis in Urine by UPLC-MS/MS



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Caption: "Dilute-and-Shoot" Workflow for UPLC-MS/MS Analysis.



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